molecular formula C8H8ClFN2 B12838808 2-Amino-5-fluoroindole hydrochloride

2-Amino-5-fluoroindole hydrochloride

Katalognummer: B12838808
Molekulargewicht: 186.61 g/mol
InChI-Schlüssel: SHIUNANCFZILNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoroindole hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoroindole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoroindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoroindole: Shares the fluorine substitution but lacks the amino group.

    2-Aminoindole: Contains the amino group but lacks the fluorine substitution.

    5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Another indole derivative with different substituents.

Uniqueness

2-Amino-5-fluoroindole hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H8ClFN2

Molekulargewicht

186.61 g/mol

IUPAC-Name

5-fluoro-1H-indol-2-amine;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H

InChI-Schlüssel

SHIUNANCFZILNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C=C(N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.